11beta,17-Dihydroxy-21-(4-methyl-1-piperazinyl)pregna-1,4-diene-3,20-dione monohydrochloride
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Overview
Description
11beta,17-Dihydroxy-21-(4-methyl-1-piperazinyl)pregna-1,4-diene-3,20-dione monohydrochloride is a synthetic corticosteroid with anti-inflammatory and immunosuppressive properties. It is commonly used in the treatment of various inflammatory and autoimmune conditions. The compound is known for its high potency and efficacy in reducing inflammation and modulating the immune response.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11beta,17-Dihydroxy-21-(4-methyl-1-piperazinyl)pregna-1,4-diene-3,20-dione monohydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable steroidal precursor, such as hydrocortisone or prednisone.
Functional Group Modification: The precursor undergoes a series of chemical reactions to introduce the necessary functional groups. This may include hydroxylation, oxidation, and reduction reactions.
Piperazine Introduction: The 4-methyl-1-piperazinyl group is introduced through a substitution reaction, often using a piperazine derivative and appropriate reagents.
Final Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is typically carried out in batch reactors with precise control over temperature, pressure, and reaction time. Quality control measures are implemented to ensure consistency and compliance with regulatory standards.
Chemical Reactions Analysis
Types of Reactions
11beta,17-Dihydroxy-21-(4-methyl-1-piperazinyl)pregna-1,4-diene-3,20-dione monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketones to alcohols or alkenes to alkanes.
Substitution: The piperazinyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution Reagents: Substitution reactions may involve reagents such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
11beta,17-Dihydroxy-21-(4-methyl-1-piperazinyl)pregna-1,4-diene-3,20-dione monohydrochloride has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the development of new analytical methods.
Biology: Studied for its effects on cellular signaling pathways and gene expression.
Medicine: Investigated for its therapeutic potential in treating inflammatory and autoimmune diseases.
Industry: Utilized in the formulation of pharmaceutical products and as an intermediate in the synthesis of other corticosteroids.
Mechanism of Action
The compound exerts its effects by binding to glucocorticoid receptors in the cytoplasm of target cells. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it modulates the transcription of specific genes involved in inflammation and immune response. The molecular targets include various cytokines, enzymes, and adhesion molecules that play a role in the inflammatory process.
Comparison with Similar Compounds
Similar Compounds
Dexamethasone: Another potent corticosteroid with similar anti-inflammatory properties.
Prednisone: A commonly used corticosteroid with a similar mechanism of action but different potency and pharmacokinetics.
Hydrocortisone: A less potent corticosteroid used for milder inflammatory conditions.
Uniqueness
11beta,17-Dihydroxy-21-(4-methyl-1-piperazinyl)pregna-1,4-diene-3,20-dione monohydrochloride is unique due to its high potency and specific structural modifications that enhance its anti-inflammatory and immunosuppressive effects. The presence of the 4-methyl-1-piperazinyl group contributes to its distinct pharmacological profile and therapeutic efficacy.
Properties
Molecular Formula |
C26H39ClN2O4 |
---|---|
Molecular Weight |
479.0 g/mol |
IUPAC Name |
11,17-dihydroxy-10,13-dimethyl-17-[2-(4-methylpiperazin-1-yl)acetyl]-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one;hydrochloride |
InChI |
InChI=1S/C26H38N2O4.ClH/c1-24-8-6-18(29)14-17(24)4-5-19-20-7-9-26(32,25(20,2)15-21(30)23(19)24)22(31)16-28-12-10-27(3)11-13-28;/h6,8,14,19-21,23,30,32H,4-5,7,9-13,15-16H2,1-3H3;1H |
InChI Key |
OHMBNBZVSGNWEE-UHFFFAOYSA-N |
Canonical SMILES |
CC12CC(C3C(C1CCC2(C(=O)CN4CCN(CC4)C)O)CCC5=CC(=O)C=CC35C)O.Cl |
Origin of Product |
United States |
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